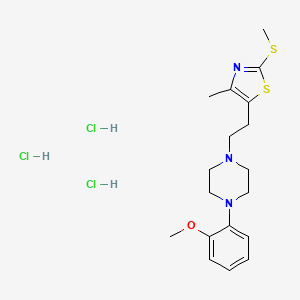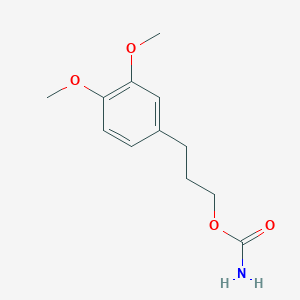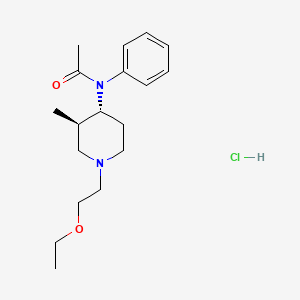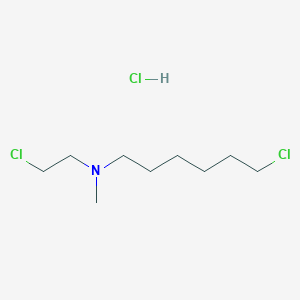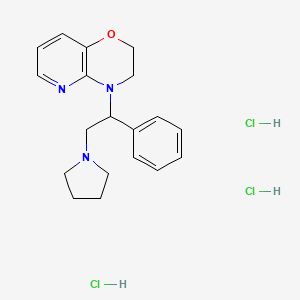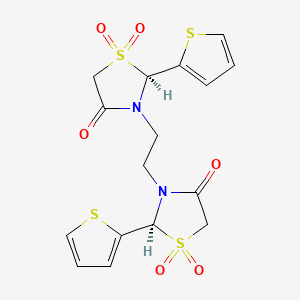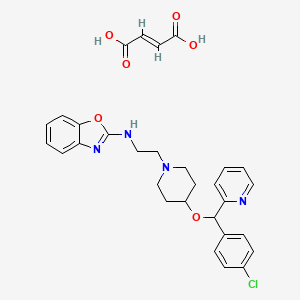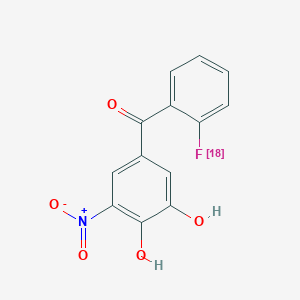
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- is a complex organic compound with a unique structure that combines a pyrido[3,2-a]carbazole core with morpholinyl and phenylmethyl substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the construction of the pyrido[3,2-a]carbazole core, followed by the introduction of the morpholinyl and phenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and scalable processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Applications De Recherche Scientifique
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- can be compared with other similar compounds, such as:
Pyrido[3,2-a]carbazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and activities.
Morpholinyl-substituted compounds: These compounds contain the morpholinyl group and may exhibit similar biological activities.
Phenylmethyl-substituted compounds: These compounds have the phenylmethyl group and may have comparable chemical reactivity
Propriétés
Numéro CAS |
127040-54-4 |
|---|---|
Formule moléculaire |
C26H23N3O |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
4-(11-benzylpyrido[3,2-a]carbazol-3-yl)morpholine |
InChI |
InChI=1S/C26H23N3O/c1-2-6-19(7-3-1)18-29-24-9-5-4-8-20(24)21-10-12-23-22(26(21)29)11-13-25(27-23)28-14-16-30-17-15-28/h1-13H,14-18H2 |
Clé InChI |
WLEOETLYZGPHTC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


